molecular formula C7H12N2S B189682 4-Tert-butyl-1,3-thiazol-2-amine CAS No. 74370-93-7

4-Tert-butyl-1,3-thiazol-2-amine

Cat. No. B189682
CAS RN: 74370-93-7
M. Wt: 156.25 g/mol
InChI Key: CUWZBHVYLVGOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595398B2

Procedure details

1-Bromo-3,3-dimethyl-butan-2-one (300 mg, 1.7 mmol) was dissolved in 10 mL of EtOH. To this solution was added thiourea (1.7 mmol, 129 mg) followed by NaOAc (3.4 mmol, 279 mg). This mixture was stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure and used without any further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
Name
Quantity
279 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([CH3:7])([CH3:6])[CH3:5].[NH2:9][C:10]([NH2:12])=[S:11].CC([O-])=O.[Na+]>CCO>[C:4]([C:3]1[N:9]=[C:10]([NH2:12])[S:11][CH:2]=1)([CH3:7])([CH3:6])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
129 mg
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
279 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
used without any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.